![molecular formula C13H11NO6 B14181495 Propanedioic acid, [(1-oxo-1H-isoindol-3-yl)oxy]-, dimethyl ester CAS No. 847847-38-5](/img/structure/B14181495.png)
Propanedioic acid, [(1-oxo-1H-isoindol-3-yl)oxy]-, dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanedioic acid, [(1-oxo-1H-isoindol-3-yl)oxy]-, dimethyl ester is a chemical compound with a complex structure that includes an isoindole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, [(1-oxo-1H-isoindol-3-yl)oxy]-, dimethyl ester typically involves the esterification of propanedioic acid with an appropriate alcohol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or hydrochloric acid, and the reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Propanedioic acid, [(1-oxo-1H-isoindol-3-yl)oxy]-, dimethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Applications De Recherche Scientifique
Propanedioic acid, [(1-oxo-1H-isoindol-3-yl)oxy]-, dimethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: This compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Mécanisme D'action
The mechanism of action of propanedioic acid, [(1-oxo-1H-isoindol-3-yl)oxy]-, dimethyl ester involves its interaction with specific molecular targets. The isoindole moiety can interact with enzymes and proteins, potentially inhibiting their activity. The ester groups can undergo hydrolysis to release active carboxylic acids, which can further interact with biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Malonic acid, dimethyl ester:
Methyl malonate: Another ester of malonic acid, differing in the alkyl group attached to the ester.
Dimethyl propanedioate: Similar in structure but with different substituents on the ester groups.
Uniqueness
The presence of the isoindole moiety in propanedioic acid, [(1-oxo-1H-isoindol-3-yl)oxy]-, dimethyl ester makes it unique compared to other esters of propanedioic acid. This structural feature imparts distinct chemical properties and potential biological activities, making it a valuable compound in various research applications.
Propriétés
Numéro CAS |
847847-38-5 |
|---|---|
Formule moléculaire |
C13H11NO6 |
Poids moléculaire |
277.23 g/mol |
Nom IUPAC |
dimethyl 2-(3-oxoisoindol-1-yl)oxypropanedioate |
InChI |
InChI=1S/C13H11NO6/c1-18-12(16)9(13(17)19-2)20-11-8-6-4-3-5-7(8)10(15)14-11/h3-6,9H,1-2H3 |
Clé InChI |
MTGFMLMHMQCCDB-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(C(=O)OC)OC1=NC(=O)C2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-[(4-nitrophenyl)amino]-, ethyl ester](/img/structure/B14181414.png)

![1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}pyrrolidine-2,5-dione](/img/structure/B14181429.png)
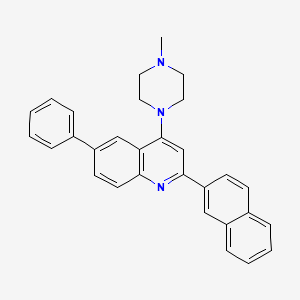

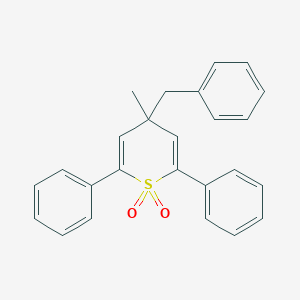
![(2-Sulfanylideneimidazolidine-1,3-diyl)bis[(pyridin-4-yl)methanone]](/img/structure/B14181464.png)
![2-([1,1'-Biphenyl]-4-yl)-6-(hexylamino)-4H-1-benzopyran-4-one](/img/structure/B14181468.png)
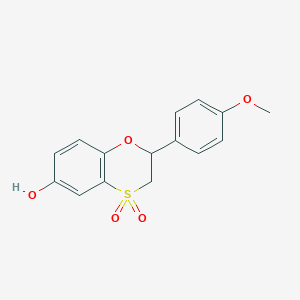
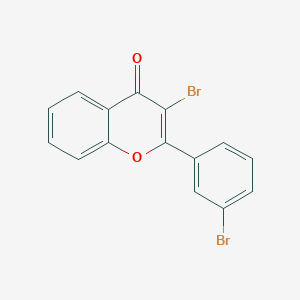
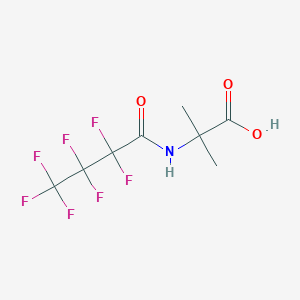
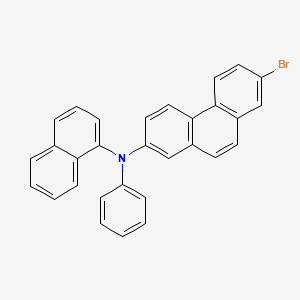
![methyl 4-(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)butanoate](/img/structure/B14181503.png)
